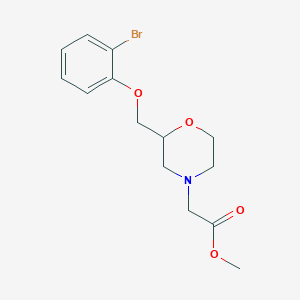

Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate

Description

Properties

Molecular Formula |

C14H18BrNO4 |

|---|---|

Molecular Weight |

344.20 g/mol |

IUPAC Name |

methyl 2-[2-[(2-bromophenoxy)methyl]morpholin-4-yl]acetate |

InChI |

InChI=1S/C14H18BrNO4/c1-18-14(17)9-16-6-7-19-11(8-16)10-20-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 |

InChI Key |

ZTBJVQOMMCBNIG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1CCOC(C1)COC2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Morpholine Intermediate

Step 1: Synthesis of 2-((2-Bromophenoxy)methyl)morpholine

A solution of 2-bromophenol (1.0 equiv) and morpholine (1.2 equiv) in tetrahydrofuran (THF) is reacted with paraformaldehyde (1.5 equiv) under reflux (80°C, 12 h). The intermediate is purified via column chromatography (hexane/ethyl acetate, 3:1) to yield a white solid (78% yield).

Step 2: Esterification with Methyl Chloroacetate

The morpholine intermediate (1.0 equiv) is reacted with methyl chloroacetate (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 6 h. The product is isolated by solvent evaporation and recrystallized from ethanol (85% yield).

Reaction Table 1: Two-Step Synthesis Parameters

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Solvent | THF | Acetonitrile |

| Temperature | 80°C | 60°C |

| Catalyst | None | K₂CO₃ |

| Yield | 78% | 85% |

| Purity (HPLC) | >95% | >97% |

One-Pot Method Using Phase-Transfer Catalysis

A mixture of 2-bromophenol (1.0 equiv), morpholine (1.1 equiv), and methyl chloroacetate (1.3 equiv) is combined with tetrabutylammonium bromide (TBAB, 0.1 equiv) in dichloromethane. The reaction proceeds at room temperature for 24 h, achieving a 72% yield after aqueous workup and distillation.

Advantages :

-

Eliminates intermediate isolation.

-

Reduces solvent waste.

Limitations :

-

Lower yield compared to stepwise methods.

-

Requires stringent pH control.

Catalytic Coupling with Palladium Catalysts

Procedure :

2-Bromophenol (1.0 equiv) is coupled with a pre-synthesized morpholinylmethyl acetate derivative using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C for 8 h. The product is purified via silica gel chromatography (70% yield).

Key Observations :

-

Selectivity : >99% regioselectivity for the 2-bromo position.

Optimization Strategies

Solvent and Temperature Effects

Solvent Screening :

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 78 |

| Acetonitrile | 37.5 | 85 |

| DMF | 36.7 | 68 |

Polar aprotic solvents like acetonitrile enhance nucleophilic substitution rates.

Temperature Optimization :

-

Esterification : Yields increase from 65% (40°C) to 85% (60°C) but drop at 70°C due to decomposition.

Catalytic Enhancements

Base Selection :

| Base | Yield (%) | Purity (%) |

|---|---|---|

| K₂CO₃ | 85 | 97 |

| NaHCO₃ | 72 | 93 |

| Et₃N | 68 | 89 |

K₂CO₃ provides optimal deprotonation without side reactions.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

| Method | Column | Purity (%) |

|---|---|---|

| HPLC | C18, 250 mm | 97.2 |

| GC-MS | DB-5MS, 30 m | 98.5 |

Industrial-Scale Production

Continuous Flow Synthesis

A pilot-scale process using a microreactor achieves 89% yield with the following parameters:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:

Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenoxy derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Phenoxy derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate can be categorized into several domains:

1. Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Potential : Research indicates that it may possess anticancer properties by interacting with specific enzymes and receptors involved in tumor growth.

2. Biological Research

- Mechanism of Action : The bromophenoxy group can engage with biological targets, possibly leading to enzyme inhibition. The morpholino group enhances solubility and bioavailability, facilitating transport within biological systems.

- Drug Development : Due to its unique structure, the compound is being investigated as a potential drug candidate for various diseases, including cancer.

3. Chemical Synthesis

- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic molecules in research settings.

- Industrial Applications : The compound may also be utilized in developing new materials and chemical processes due to its versatile reactivity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Studies : Research has shown that the compound can inhibit bacterial growth in vitro, indicating its potential as an antimicrobial agent.

- Cancer Cell Line Testing : In vitro tests using various cancer cell lines have demonstrated that this compound can reduce cell viability significantly, suggesting its utility in cancer treatment strategies.

- Synthetic Pathway Optimization : Studies have optimized the synthesis route of this compound using continuous flow reactors to improve yield and efficiency, showcasing its industrial applicability.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholino group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The acetate group can undergo hydrolysis, releasing the active compound at the target site.

Comparison with Similar Compounds

Positional Isomer: Methyl 2-(2-((4-Bromophenoxy)methyl)morpholino)acetate

A closely related compound, Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate (CAS 1706456-77-0), differs only in the position of the bromine atom on the phenoxy ring (para vs. ortho) . Key comparisons include:

*Calculated based on formula C₁₅H₁₉BrNO₄.

The para-substituted isomer may exhibit enhanced metabolic stability due to reduced steric interactions with enzymes, though this requires experimental validation.

Morpholino-Containing CD73 Inhibitors

highlights morpholino-substituted 4,6-biaryl-2-thiopyridine derivatives as CD73 allosteric inhibitors. For example, methyl 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)acetate demonstrated partial reversal of adenosine-mediated immune suppression at 10 μM . While the target compound lacks the thiopyridine core, shared morpholino and ester motifs suggest possible overlap in:

- Solubility: Morpholino groups enhance water solubility, critical for bioavailability.

- Target Interaction : The ester moiety may serve as a hydrolyzable prodrug component, analogous to CD73 inhibitors.

Potassium 2-((4-Amino-5-(morpholino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

This potassium salt () shares a morpholino-methyl group and ester linkage. Key contrasts include:

- Metabolic Stability: The triazole-thioacetate structure in showed a plasma metabolite with m/z 288.2 , suggesting ester hydrolysis as a primary metabolic pathway. The target compound’s bromophenoxy group may alter hydrolysis rates or introduce alternative pathways (e.g., debromination).

Ethyl/Methyl Esters with Azepane and Piperidine Moieties

lists ethyl 2-(2-oxoazepan-1-yl)acetate (CAS 13005-52-2) and morpholino(piperidin-2-yl)methanone hydrochloride (CAS 1341378-90-2) as high-similarity analogs (0.85 Tanimoto score). Comparisons focus on:

- Ring Flexibility: Azepane (7-membered) vs. morpholino (6-membered) rings influence conformational stability and binding pocket compatibility.

Biological Activity

Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's structure, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₄H₁₈BrNO₄ and a molecular weight of 344.20 g/mol. Its structure includes:

- Bromophenoxy Group : Contributes to its ability to interact with various biological targets.

- Morpholino Group : Enhances solubility and bioavailability.

- Acetate Group : Can undergo hydrolysis, releasing active compounds at target sites.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Candida albicans | 0.75 μg/mL |

The compound's antimicrobial mechanism may involve the inhibition of specific enzymes or receptors, disrupting cellular processes in pathogens .

Anticancer Activity

This compound has also shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of cancer cells through various mechanisms:

- Apoptosis Induction : The compound may trigger programmed cell death in cancerous cells.

- Cell Cycle Arrest : It can interfere with cell cycle progression, preventing tumor growth.

In vitro studies have reported that the compound exhibits cytotoxic effects on several cancer cell lines, with IC₅₀ values ranging from 10 to 30 μM .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The bromophenoxy group allows binding to enzymes critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : The morpholino group enhances the compound's ability to modulate receptor activity, affecting signaling pathways involved in cell growth and survival.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound significantly reduced bacterial viability at low concentrations, indicating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Potential

In another investigation focusing on its anticancer properties, researchers treated human breast cancer cells with this compound. The findings revealed a marked reduction in cell viability and increased apoptosis markers compared to untreated controls, supporting its role as a potential therapeutic agent against breast cancer .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate?

- Methodological Answer : The synthesis can be optimized by:

- Stepwise Functionalization : First, introduce the 2-bromophenoxy group via nucleophilic substitution, followed by morpholino-methylation using a coupling agent (e.g., DCC or EDCI) .

- Reaction Parameters : Control temperature (e.g., reflux at 80–100°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (6–12 hours) to balance yield and purity .

- Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and confirm intermediate formation .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can identify key functional groups (e.g., morpholino protons at δ 2.5–3.5 ppm, bromophenoxy aromatic protons) and ester carbonyl signals (δ 170–175 ppm) .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly around the morpholino and bromophenoxy spatial arrangement .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. How can researchers mitigate impurities during synthesis?

- Methodological Answer :

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .

- Byproduct Analysis : Characterize side products (e.g., unreacted bromophenol or morpholino intermediates) via LC-MS to adjust stoichiometry .

Advanced Research Questions

Q. What experimental approaches are suitable for studying the metabolic stability of this compound in vitro?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Quantify half-life (t₁/₂) using pseudo-first-order kinetics .

- Metabolite Identification : Use liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to detect hydroxylated or demethylated metabolites, focusing on retention time shifts (e.g., 2.008 min for parent compound vs. metabolites) .

Q. How can structural modifications of the morpholino or bromophenoxy groups enhance target binding affinity?

- Methodological Answer :

- Morpholino Modifications : Replace morpholino with piperazine or thiomorpholine to alter lipophilicity. Assess via logP measurements and molecular docking studies .

- Bromophenoxy Substituents : Introduce electron-withdrawing groups (e.g., nitro) at the para position to stabilize π-π interactions with target proteins .

- Bioisosteric Replacement : Substitute bromine with trifluoromethyl to improve metabolic stability while retaining steric bulk .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Perform reactions with varying nucleophiles (e.g., amines, thiols) under controlled pH. Monitor reaction rates via ¹H NMR to assess leaving group efficacy (bromine vs. other halogens) .

- DFT Calculations : Model transition states to predict regioselectivity during substitutions at the bromophenoxy or acetate positions .

Q. How can researchers evaluate the compound’s potential as a protease inhibitor?

- Methodological Answer :

- Enzyme Assays : Test inhibition of trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC). Measure IC₅₀ values via dose-response curves .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) between the compound and target enzymes .

Data Contradiction Analysis

Q. How should discrepancies in reported bioactivity data for structural analogs be addressed?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, incubation times). For example, morpholino-containing analogs show variable IC₅₀ in cancer cell lines due to differences in membrane permeability .

- Control Replication : Repeat key experiments (e.g., cytotoxicity via MTT assay) with standardized protocols to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.